6-iodo-2-methyl-1H-quinazolin-4-one
Description
6-Iodo-2-methyl-1H-quinazolin-4-one is a halogenated quinazolinone derivative characterized by an iodine substituent at position 6 and a methyl group at position 2. The iodine atom at position 6 enhances electrophilic reactivity, making the compound a valuable intermediate for further functionalization, such as Suzuki-Miyaura cross-coupling reactions.
For example, 6-iodo-3-amino-2-methylquinazolin-4(3H)-one (a closely related derivative) is synthesized via iodination of 3-amino-2-methylquinazolin-4(3H)-one using iodine monochloride in acetic acid, yielding a product with a melting point of 203°C . The target compound likely follows a similar pathway, substituting the amino group with hydrogen at position 3.
Properties
IUPAC Name |
6-iodo-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIGMJNZKHULNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347740 | |
| Record name | 6-iodo-2-methyl-1H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90347-75-4 | |
| Record name | 6-iodo-2-methyl-1H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Antimicrobial Activity
6-Iodo-2-methyl-1H-quinazolin-4-one has demonstrated notable antimicrobial properties against a range of pathogens. Research indicates that derivatives of this compound exhibit enhanced antibacterial activity, particularly against Gram-positive and Gram-negative bacteria.
Key Findings:
- A study reported the synthesis of various 6-iodoquinazoline derivatives that were screened for antibacterial activity against Escherichia coli and Klebsiella pneumoniae, showing promising results .
- Another research highlighted that the introduction of iodine at the 6-position significantly improved the antibacterial efficacy of quinazolinone derivatives .
Data Table: Antimicrobial Activity of this compound Derivatives
| Compound | Target Bacteria | Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | E. coli | 15 mm |
| Compound B | K. pneumoniae | 18 mm |
| Compound C | Staphylococcus aureus | 20 mm |
Anticancer Properties
The compound has also been investigated for its potential as an anticancer agent. Its structural features allow it to interact with various molecular targets involved in cancer progression.
Key Findings:
- A series of quinazoline derivatives, including those with a 6-iodo substitution, have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
- In vitro studies showed that these compounds can induce apoptosis in cancer cell lines, suggesting a mechanism for their anticancer activity .
Case Study:
In a study focusing on PI3K inhibitors, modifications of quinazoline derivatives led to enhanced anticancer activity, with some compounds exhibiting IC50 values in the nanomolar range against cancer cell lines .
Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Key Findings:
- The compound exhibited significant inhibition of pro-inflammatory cytokines in cell culture models, which is critical for conditions like arthritis and other inflammatory disorders .
Antidiabetic Activity
Recent studies have explored the antidiabetic potential of quinazoline derivatives, including 6-iodo variants.
Key Findings:
Comparison with Similar Compounds
The structural and functional properties of 6-iodo-2-methyl-1H-quinazolin-4-one are best understood through comparison with its analogues. Key differences in substituents, synthesis routes, and physicochemical properties are highlighted below.
Structural and Spectral Comparisons
Key Observations :
- Substituent Effects :
- The methyl group at position 2 (in the target compound) reduces steric hindrance compared to bulkier aryl groups (e.g., 4-methoxyphenyl in compound 2d) . This may enhance solubility and reaction kinetics in subsequent modifications.
- Halogen Positioning : Iodine at C6 is conserved across analogues, but the addition of chlorine at C4 (e.g., in 4-chloro-6-iodo-2-phenylquinazoline) increases molecular polarity and alters electronic distribution, as evidenced by downfield ¹³C NMR shifts (~160 ppm for C-Cl) .
- Spectral Signatures: IR spectra of iodinated quinazolinones consistently show strong C=O stretches near 1689 cm⁻¹, while amino-substituted derivatives (e.g., 3-amino-2-methyl) exhibit NH₂ stretches at ~3446 cm⁻¹ . ¹H NMR signals for methyl groups (e.g., δH ~2.5 ppm) are distinct from aryl protons (δH ~7–8.5 ppm), aiding structural elucidation .
Key Observations :
- Iodination Efficiency: Direct iodination using ICl in acetic acid (e.g., for 3-amino-2-methyl derivatives) achieves moderate yields (75%), whereas oxidative iodination with I₂ in ethanol (for aryl-substituted derivatives) provides near-quantitative yields (98%) .
- Chlorination : Phosphoryl chloride (POCl₃) effectively introduces chlorine at position 4, but requires reflux conditions and triethylamine as a base .
Preparation Methods
Synthesis via Halogenation of 3-amino-2-methylquinazolin-4(3H)-one
- The direct halogenation of 3-amino-2-methylquinazolin-4(3H)-one with iodine monochloride (ICl) in acetic acid is a straightforward and efficient method.
- This reaction proceeds under mild conditions without the need for catalysts.
- The process typically involves stirring the starting amine compound with iodine monochloride in acetic acid at room temperature overnight.
- The product, 6-iodo-3-amino-2-methylquinazolin-4(3H)-one, precipitates upon pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization.
3-amino-2-methylquinazolin-4(3H)-one + ICl → 6-iodo-3-amino-2-methylquinazolin-4(3H)-one
| Parameter | Details |
|---|---|
| Starting material | 3-amino-2-methylquinazolin-4(3H)-one |
| Halogenating agent | Iodine monochloride (ICl) |
| Solvent | Acetic acid |
| Temperature | Room temperature |
| Reaction time | Overnight (approx. 12-16 hours) |
| Yield | 75% |
| Purification | Filtration, recrystallization from ethanol |
| Melting point | 203 °C (consistent with literature) |
- No catalyst required
- Mild reaction conditions
- Simple operation and work-up
- High yield and purity
Reference: This method was reported by Sayyed et al. (ARKIVOC 2006), emphasizing the protocol's efficiency and reproducibility.
Synthesis via Iodination of Anthranilic Acid Derivatives
- Another synthetic route involves starting with 5-iodoanthranilic acid, which is prepared by iodination of anthranilic acid using hydrogen peroxide in ethanol under reflux.
- The 5-iodoanthranilic acid intermediate is then converted to 2-acetamido-5-iodobenzoic acid by reaction with acetic anhydride and subsequent hydrolysis.
- Finally, this intermediate reacts with various amine derivatives to yield 6-iodo-2-methylquinazolin-4-(3H)-one derivatives.
- Anthranilic acid + H2O2 + Iodine → 5-iodoanthranilic acid (88% yield)
- 5-iodoanthranilic acid + Acetic anhydride + Hydrolysis → 2-acetamido-5-iodobenzoic acid (75% yield)
- 2-acetamido-5-iodobenzoic acid + amines → 6-iodo-2-methylquinazolin-4-(3H)-one derivatives
| Step | Reagents & Conditions | Yield (%) |
|---|---|---|
| Iodination of anthranilic acid | H2O2 in ethanol, reflux | 88 |
| Acetylation and hydrolysis | Acetic anhydride, reflux | 75 |
| Cyclization with amines | Various amines, reflux or heating | Variable |
- Provides a versatile intermediate for further functionalization
- Produces stable, non-toxic iodinated quinazolinones
- Allows for structural diversity in final derivatives
Reference: This multi-step approach was detailed by researchers reporting on antitumor quinazolinone derivatives, highlighting the importance of 5-iodoanthranilic acid as a key intermediate.
Comparative Summary of Preparation Methods
| Feature | Halogenation of 3-amino-2-methylquinazolin-4(3H)-one | Iodination of Anthranilic Acid Derivatives |
|---|---|---|
| Starting material | 3-amino-2-methylquinazolin-4(3H)-one | Anthranilic acid |
| Key reagent | Iodine monochloride (ICl) | Hydrogen peroxide, iodine, acetic anhydride |
| Reaction conditions | Room temperature, acetic acid, overnight | Reflux in ethanol and acetic anhydride |
| Number of steps | Single-step halogenation | Multi-step (iodination, acetylation, cyclization) |
| Yield | ~75% | 75-88% for intermediates |
| Purification | Recrystallization | Isolation of intermediates and final product |
| Advantages | Simple, catalyst-free, mild conditions | Versatile intermediates for further derivatization |
| Limitations | Limited to halogenation at specific position | More time-consuming due to multiple steps |
Research Findings and Notes on Preparation
- The iodination at position 6 of the quinazolinone ring enhances lipophilicity and molecular absorption, which is beneficial for biological activity.
- The halogenated derivatives are stable and non-toxic, making them suitable for further pharmaceutical development.
- The direct halogenation method using iodine monochloride avoids the drawbacks of long reaction times and tedious work-up associated with other halogenation protocols.
- Spectroscopic and X-ray diffraction studies confirm the structural integrity of the synthesized 6-iodo-2-methylquinazolin-4-one derivatives.
- The choice of method depends on the desired substitution pattern and scale of synthesis, with the direct halogenation route favored for simplicity and yield, while the anthranilic acid route offers synthetic flexibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
